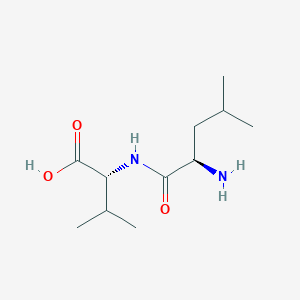
4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of two chlorine atoms and two sulfonyl groups attached to a benzene ring, along with an aminosulfonyl group. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl chloride typically involves the chlorosulfonation of 4-aminobenzenesulfonamide. The process begins with the chlorination of 4-aminobenzenesulfonamide using thionyl chloride (SOCl₂) to introduce the sulfonyl chloride groups. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride groups can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride groups react with nucleophiles, such as amines and thiols, to form stable sulfonamide and sulfonyl thiol linkages. This reactivity is exploited in the synthesis of various compounds with desired biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Toluenesulfonyl Chloride: Similar in structure but lacks the aminosulfonyl group and has a methyl group instead of chlorine atoms.
4-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of the aminosulfonyl group and lacks chlorine atoms.
4-(Trifluoromethyl)benzenesulfonyl Chloride: Contains a trifluoromethyl group instead of the aminosulfonyl group and lacks chlorine atoms.
Uniqueness
4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl chloride is unique due to the presence of both aminosulfonyl and dichloro groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of various biologically active compounds .
Eigenschaften
Molekularformel |
C6H4Cl3NO4S2 |
|---|---|
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
2,6-dichloro-4-sulfamoylbenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4Cl3NO4S2/c7-4-1-3(16(10,13)14)2-5(8)6(4)15(9,11)12/h1-2H,(H2,10,13,14) |
InChI-Schlüssel |
AXCWWGZGIYAMSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13157461.png)










![1-[3-(5-Methyl-[1,3,4]oxadiazol-2-YL)-phenyl]-ethanone](/img/structure/B13157531.png)

![3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea](/img/structure/B13157541.png)
